Lipophilicity Shift: 2-Methylamino vs. 2-Amino
The replacement of the 2-amino group with a 2-methylamino group increases the computed octanol-water partition coefficient (XLogP3-AA) by approximately 0.6 log units. The target compound has an XLogP3-AA of 0.3 [1], while the 2-amino analog (2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylic acid, PubChem CID 151403) has a computed XLogP3-AA of -0.3 [2]. This difference of 0.6 log units translates to an approximately 4-fold higher predicted partitioning into a non-polar phase, which can significantly impact passive membrane permeability and nonspecific protein binding.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.3 |
| Comparator Or Baseline | 2-amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylic acid (PubChem CID 151403); XLogP3-AA = -0.3 |
| Quantified Difference | ΔXLogP3-AA = 0.6 log units (approximately 4-fold increase in predicted octanol preference) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.10.14) |
Why This Matters
For procurement decisions in drug design or probe development, a 0.6 log unit lipophilicity differential directly influences permeability and metabolic clearance predictions, making the 2-methylamino derivative a distinct physicochemical tool relative to the 2-amino analog.
- [1] PubChem CID 258134. 8-methyl-2-(methylamino)-7-oxopteridine-6-carboxylic acid (computed XLogP3-AA = 0.3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/258134 (accessed 2026-05-01). View Source
- [2] PubChem CID 151403. 2-Amino-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylic acid (computed XLogP3-AA = -0.3). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/151403 (accessed 2026-05-01). View Source
